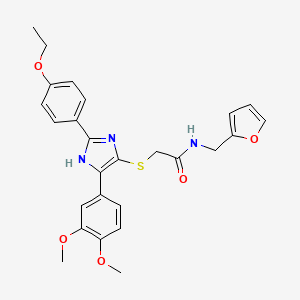

![molecular formula C21H21FN2O3 B2851773 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one CAS No. 571921-46-5](/img/structure/B2851773.png)

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

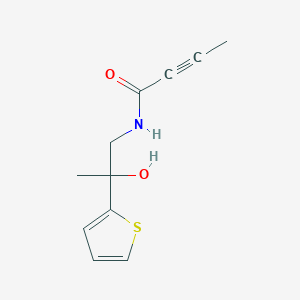

This compound is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmacologically active compounds, and a fluorophenyl group, which can enhance the bioactivity of the compound .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one core, a piperazine ring, and a fluorophenyl group. The presence of these groups can significantly influence the compound’s reactivity and biological activity .Scientific Research Applications

Neuroprotective Agent

The compound has been evaluated for its potential as a neuroprotective agent. It’s designed to protect neuronal function and structure, which is crucial in preventing or slowing disease progression in various neurodegenerative diseases such as Alzheimer’s, Huntington’s, Parkinson’s, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury . The compound’s derivatives have shown promising results in reducing the expression of stress markers and apoptosis markers in human neuronal cells.

Anti-neuroinflammatory Properties

In addition to neuroprotection, this compound has demonstrated significant anti-neuroinflammatory properties. It has been found to inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . This suggests its potential application in treating conditions associated with neuroinflammation.

ENT Inhibitor

The compound has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are essential for nucleotide synthesis and the regulation of adenosine function. ENT inhibitors are important in chemotherapy, and this compound’s analogs have shown selectivity towards ENT2 over ENT1, which could lead to the development of new therapeutic agents .

Antitubercular Activity

Indole derivatives, which are structurally related to this compound, have been investigated for their antitubercular activity. They have been tested against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as a new class of antitubercular agents .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . This binding antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .

Biochemical Pathways

The compound’s action on the CB1 receptor affects the endocannabinoid signaling pathway . By acting as an inverse agonist, it reduces the activity of this pathway, leading to downstream effects such as reduced appetite and altered pain sensation.

Result of Action

The molecular and cellular effects of this compound’s action include increased cell surface localization of CB1 upon treatment . This could potentially lead to enhanced sensitivity to endogenous cannabinoids. In terms of physiological effects, inverse agonists of the CB1 receptor have been demonstrated to be potential anti-obesity drug candidates .

properties

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-26-18-6-7-19-15(12-21(25)27-20(19)13-18)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODWMTANQSDDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)

![N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2851699.png)

![6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2851701.png)

![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)